2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
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Overview
Description
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of fentanyl analogs. It is known for its potent analgesic properties and is structurally related to fentanyl, a well-known opioid used in medical settings for pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide typically involves the condensation of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of fentanyl analogs.
Biology: Employed in biological studies to understand its interaction with opioid receptors.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new analgesic drugs and in forensic science for the detection of fentanyl analogs
Mechanism of Action
The compound exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of intracellular signaling pathways that result in analgesia, sedation, and euphoria. The high lipid solubility of the compound allows it to quickly cross the blood-brain barrier, leading to a rapid onset of action .
Comparison with Similar Compounds
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide is unique due to its specific structural modifications, which enhance its potency and efficacy compared to other fentanyl analogs. Similar compounds include:
Fentanyl: The parent compound with potent analgesic properties.
Acetylfentanyl: A less potent analog with similar effects.
Carfentanil: An extremely potent analog used in veterinary medicine.
Ocfentanil: Another potent analog with slight structural differences
These comparisons highlight the uniqueness of this compound in terms of its potency and specific applications in scientific research and medicine.
Properties
CAS No. |
101342-98-7 |
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Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2/c1-19(27-2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20/h3-12,19,22H,13-18H2,1-2H3 |
InChI Key |
JFUZJQRRXWYJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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